



Application Notes and Protocols for Utilizing ND-011992 in Whole-Cell Screens

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Compound of Interest		
Compound Name:	ND-011992	
Cat. No.:	B12387952	Get Quote

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These application notes provide a comprehensive guide for the utilization of **ND-011992**, a potent inhibitor of the cytochrome bd oxidase in Mycobacterium tuberculosis (M. tuberculosis), in whole-cell screening assays. The protocols detailed below are designed to facilitate the identification and characterization of compounds that exhibit synergistic activity with **ND-011992**, ultimately targeting the respiratory chain of M. tuberculosis.

Introduction

ND-011992 is a valuable chemical probe for studying the respiratory metabolism of M. tuberculosis. On its own, ND-011992 shows limited efficacy against M. tuberculosis due to the presence of a second terminal oxidase, the cytochrome bcc:aa3 complex.[1][2] However, when used in combination with an inhibitor of the cytochrome bcc:aa3 complex, such as Q203, ND-011992 exhibits potent bactericidal activity.[1][3][4] This synergistic interaction arises from the dual blockade of both terminal oxidases, leading to a collapse of the proton motive force, inhibition of ATP synthesis, and ultimately, cell death.[1][2][3]

These protocols outline a whole-cell screening strategy to identify novel compounds that phenocopy the synergistic effect observed with Q203 when combined with **ND-011992**. The primary screen is designed to identify compounds that inhibit the growth of wild-type M. tuberculosis only in the presence of a sub-inhibitory concentration of **ND-011992**. Positive hits from the primary screen can then be validated through secondary assays measuring key physiological parameters such as intracellular ATP levels and oxygen consumption rates.



Data Presentation

Table 1: Inhibitory Concentrations of ND-011992 and Q203 against M. tuberculosis

Compound	Target	IC50 (Wild-Type M. tuberculosis H37Rv)	Reference
ND-011992	Cytochrome bd oxidase	2.8–4.2 μM (in the presence of Q203)	[3]
Q203	Cytochrome bcc:aa3 oxidase (QcrB)	2.5 nM	[5]

Table 2: Synergistic Activity of ND-011992 and Q203 against M. tuberculosis

Assay	Organism	Fractional Inhibitory Concentration (FIC) Index	Interpretation	Reference
ATP Depletion	M. bovis BCG	0.01	Highly Synergistic	[3]
ATP Depletion	M. tuberculosis H37Rv	0.16	Synergistic	[3]

Experimental Protocols

Protocol 1: Primary Whole-Cell Screen for Compounds Synergizing with ND-011992

This protocol describes a high-throughput whole-cell screen to identify compounds that inhibit the growth of M. tuberculosis in the presence of a sub-inhibitory concentration of **ND-011992**.

Materials:

• M. tuberculosis H37Rv (or other suitable strain)



- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
- ND-011992
- Test compound library
- Resazurin sodium salt
- Sterile 384-well microplates
- Incubator (37°C)
- Plate reader (for fluorescence measurement)

Procedure:

- Prepare M. tuberculosis Inoculum: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture in fresh 7H9 broth to achieve a final concentration that results in a clear growth signal after 5-7 days of incubation.
- Prepare Compound Plates: Dispense the test compounds from your library into the wells of a 384-well plate to achieve the desired final screening concentration (e.g., 10 μM). Include appropriate controls:
 - Positive Control: A known synergistic combination (e.g., ND-011992 + Q203) or a broadspectrum antibiotic.
 - Negative Control: DMSO (or the solvent used for the compound library).
 - No-Cell Control: Media only.
- Add ND-011992: Add ND-011992 to all wells (except the negative control wells for ND-011992 alone) to a final sub-inhibitory concentration (e.g., a concentration that does not significantly inhibit growth on its own, to be determined empirically but likely in the low micromolar range).



- Inoculate Plates: Add the prepared M. tuberculosis inoculum to all wells except the no-cell control wells.
- Incubation: Seal the plates and incubate at 37°C for 5-7 days.
- Determine Growth Inhibition:
 - Add resazurin solution to each well to a final concentration of 0.0025%.
 - Incubate for an additional 16-24 hours at 37°C.
 - Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A reduction in fluorescence indicates inhibition of bacterial growth.
- Data Analysis: Calculate the percent inhibition for each test compound compared to the DMSO control. Identify "hits" as compounds that show significant growth inhibition only in the presence of ND-011992.

Protocol 2: Secondary Assay - Intracellular ATP Level Measurement

This protocol is used to validate hits from the primary screen by measuring their effect on the intracellular ATP levels of M. tuberculosis in the presence of **ND-011992**.

Materials:

- M. tuberculosis H37Rv
- 7H9 broth
- ND-011992
- Hit compounds from the primary screen
- BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar luciferase-based ATP detection reagent)
- Sterile opaque-walled 96-well microplates



Luminometer

Procedure:

- Prepare Cultures: Grow M. tuberculosis in 7H9 broth to mid-log phase.
- Compound Treatment: In an opaque-walled 96-well plate, expose the bacterial culture to:
 - Test compound alone.
 - ND-011992 alone (at the same sub-inhibitory concentration as the primary screen).
 - Test compound in combination with ND-011992.
 - Include positive (ND-011992 + Q203) and negative (DMSO) controls.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 24-48 hours).
- ATP Measurement:
 - Equilibrate the plate and the ATP detection reagent to room temperature.
 - Add the ATP detection reagent to each well according to the manufacturer's instructions.
 - Mix briefly and incubate for 5 minutes at room temperature to lyse the cells and stabilize the luminescent signal.
- Read Luminescence: Measure the luminescence using a luminometer.
- Data Analysis: A significant decrease in luminescence in the combination treatment compared to the individual compounds indicates a synergistic effect on ATP production.

Protocol 3: Secondary Assay - Oxygen Consumption Rate (OCR) Measurement

This protocol validates hits by measuring their impact on the oxygen consumption rate of M. tuberculosis when combined with **ND-011992**.



Materials:

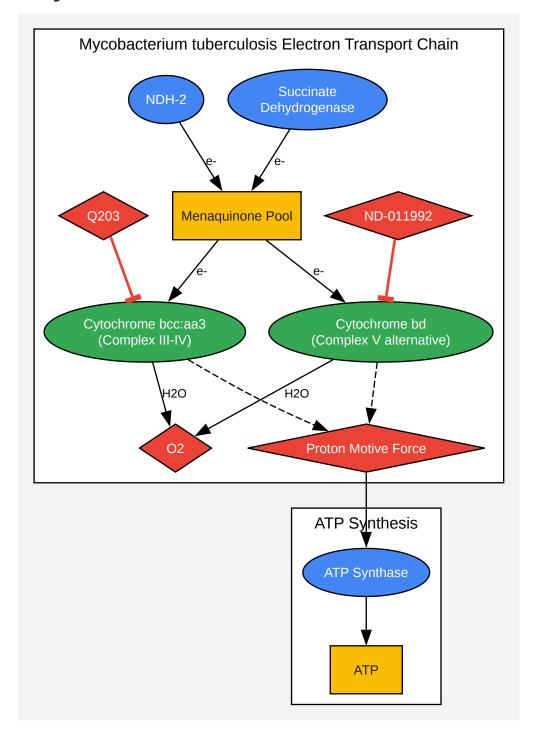
- M. tuberculosis H37Rv
- 7H9 broth
- ND-011992
- · Hit compounds from the primary screen
- MitoXpress® Xtra Oxygen Consumption Assay kit (or similar)
- Sterile 96-well microplates
- Mineral oil
- Fluorescence plate reader with time-resolved fluorescence capabilities

Procedure:

- Prepare Cultures: Grow M. tuberculosis in 7H9 broth to mid-log phase.
- Assay Setup:
 - In a 96-well plate, add the bacterial culture.
 - Add the test compounds, ND-011992, and their combination to the respective wells.
 Include appropriate controls.
 - Add the oxygen-sensitive probe from the assay kit to each well.
 - Overlay each well with mineral oil to seal the sample from ambient oxygen.
- Measurement: Place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence signal kinetically over several hours.
- Data Analysis: The rate of increase in fluorescence is proportional to the rate of oxygen consumption. A significant reduction in the rate of oxygen consumption in the combination treatment compared to the individual treatments confirms the inhibitory effect on respiration.



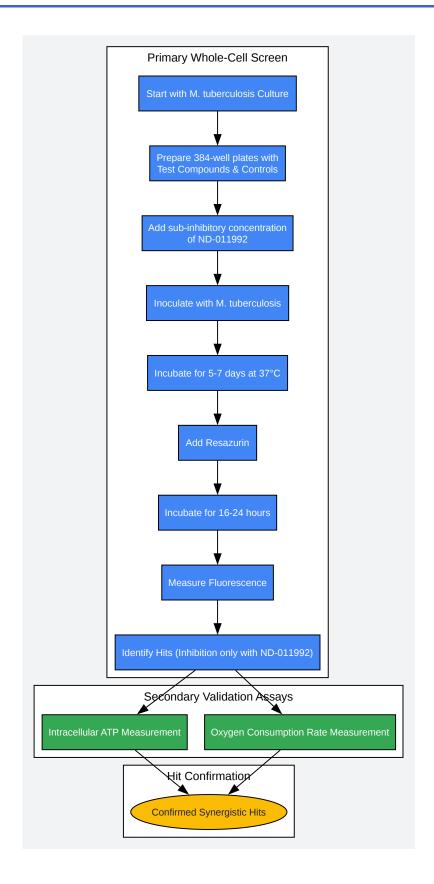
Mandatory Visualization



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Caption: Dual inhibition of M. tuberculosis respiratory chain by ND-011992 and Q203.





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Caption: Workflow for whole-cell screening to identify synergistic partners of ND-011992.



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